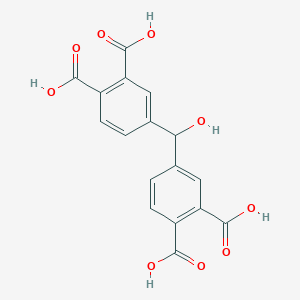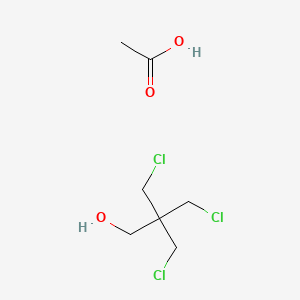
Cobalt--gadolinium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–gadolinium (2/1) is a compound that combines cobalt and gadolinium in a 2:1 ratio Both elements are known for their unique properties: cobalt is a ferromagnetic metal with high thermostability, while gadolinium is a rare-earth element with significant magnetic and luminescent properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt–gadolinium (2/1) can be achieved through several methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. For instance, the sol-gel method involves the use of cobalt nitrate and gadolinium nitrate as starting materials, which are dissolved in a solvent and then subjected to a series of heating and drying steps to form the desired compound .
Industrial Production Methods: Industrial production of cobalt–gadolinium (2/1) typically involves large-scale synthesis techniques such as chemical vapor deposition and solid-state reactions. These methods ensure the production of high-purity compounds with consistent properties, which are essential for their application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt–gadolinium (2/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can react with oxygen to form cobalt oxide, while gadolinium can form gadolinium oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt–gadolinium (2/1) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of cobalt–gadolinium (2/1) include cobalt oxide, gadolinium oxide, and various mixed oxides and hydroxides. These products are often used in further applications, such as catalysts and magnetic materials .
Aplicaciones Científicas De Investigación
Cobalt–gadolinium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems . Additionally, in industry, cobalt–gadolinium (2/1) is used in the production of high-performance magnets and electronic devices .
Mecanismo De Acción
The mechanism of action of cobalt–gadolinium (2/1) involves its interaction with molecular targets and pathways in various applications. For instance, in MRI contrast agents, gadolinium enhances the contrast of images by altering the magnetic properties of nearby water molecules, making it easier to distinguish between different tissues . In catalytic applications, cobalt acts as an active site for various chemical reactions, facilitating the conversion of reactants to products .
Comparación Con Compuestos Similares
Cobalt–gadolinium (2/1) can be compared with other similar compounds, such as cobalt–nickel ferrite and gadolinium–aluminum garnet. These compounds share some properties with cobalt–gadolinium (2/1), such as magnetic and catalytic properties, but differ in their specific applications and performance. For example, cobalt–nickel ferrite is often used in biomedical applications due to its hydrophilic surface properties, while gadolinium–aluminum garnet is known for its luminescent properties and is used in display devices and white light sources .
Conclusion
Cobalt–gadolinium (2/1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of cobalt and gadolinium properties makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
12017-22-0 |
|---|---|
Fórmula molecular |
Co2Gd |
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
cobalt;gadolinium |
InChI |
InChI=1S/2Co.Gd |
Clave InChI |
XUUNDKJGMUAZRI-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


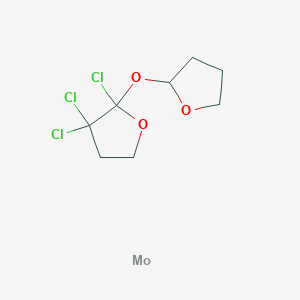
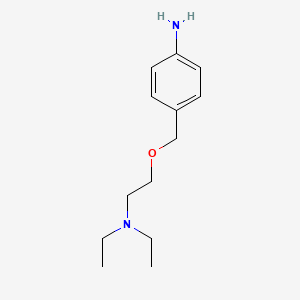
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
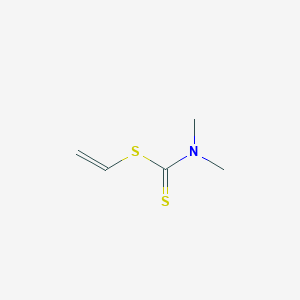

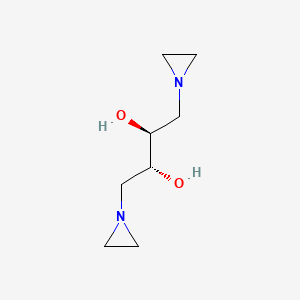
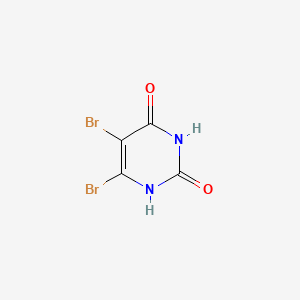
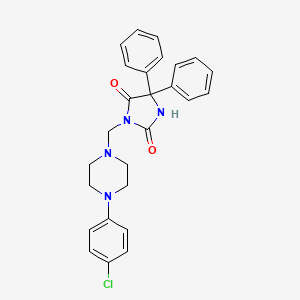
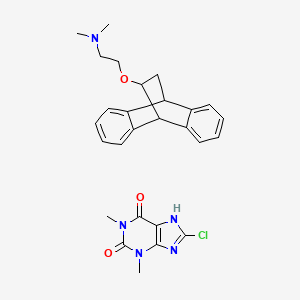
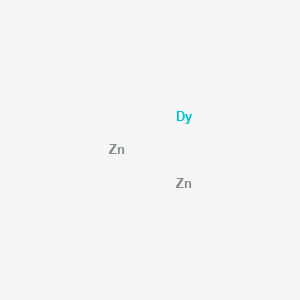
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
